An In-depth Technical Guide to the Physicochemical Properties of Substituted 4-Pyrones: A Focus on Alkyl and Hydroxymethyl Derivatives
An In-depth Technical Guide to the Physicochemical Properties of Substituted 4-Pyrones: A Focus on Alkyl and Hydroxymethyl Derivatives
Abstract
This technical guide provides a comprehensive overview of the physical and spectroscopic properties of the 4-pyrone scaffold, with a particular focus on alkyl and hydroxymethyl-substituted derivatives. While direct experimental data for 3,5-dimethyl-2-hydroxymethyl-4-pyrone (CAS 220757-72-2) is not available in the current body of scientific literature, this guide synthesizes information from closely related analogues to establish a predictive framework for its characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.
Introduction to the 4-Pyrone Scaffold
The 4-pyrone, or γ-pyrone, ring system is a six-membered heterocyclic ether containing a ketone group at the 4-position. This structural motif is present in a wide array of natural products and synthetic molecules of significant biological and commercial interest. The unique electronic nature of the 4-pyrone ring, which can be described by a resonance hybrid of a cross-conjugated enone and a zwitterionic form, imparts a distinct set of physical and chemical properties. These properties are further modulated by the nature and position of substituents on the ring.
The general structure of 4-pyrone is depicted below:
Caption: Generalized workflow for 4-pyrone synthesis.
Physicochemical Properties of Substituted 4-Pyrones
The physical properties of 4-pyrone derivatives are highly dependent on their substitution pattern. The following sections detail the expected properties of 3,5-dimethyl-2-hydroxymethyl-4-pyrone based on data from analogous compounds.
Physical State and Appearance
Substituted 4-pyrones are typically crystalline solids at room temperature. Their color can range from white to pale yellow.
Melting Point
The melting point of 4-pyrone derivatives is influenced by factors such as molecular weight, symmetry, and intermolecular forces. The presence of a hydroxyl group, as in the target molecule, allows for hydrogen bonding, which generally leads to a higher melting point compared to non-hydroxylated analogues.
| Compound | Substituents | Melting Point (°C) |
| 2,6-Dimethyl-4-pyrone | 2,6-dimethyl | 134-135 |
| Kojic Acid | 2-hydroxymethyl-5-hydroxy | 152-154 |
| Maltol | 2-methyl-3-hydroxy | 162-164 |
Data compiled from various sources.
Based on these trends, 3,5-dimethyl-2-hydroxymethyl-4-pyrone is predicted to be a crystalline solid with a melting point likely in the range of 140-170 °C.
Solubility
The solubility of 4-pyrones is a function of the balance between the polar pyrone ring and any nonpolar substituents. The pyrone ring itself, with its ether oxygen and carbonyl group, can participate in hydrogen bonding with protic solvents. The introduction of a hydroxymethyl group is expected to significantly increase solubility in polar solvents like water, ethanol, and methanol. Conversely, the methyl groups will contribute to solubility in less polar organic solvents.
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of 4-pyrone derivatives.
The IR spectrum of a 4-pyrone is characterized by several key absorptions. The most prominent is the C=O stretching vibration of the ketone, which typically appears in the range of 1630-1660 cm⁻¹. [1]Another strong band, corresponding to the C=C stretching of the ring, is usually observed at a slightly higher frequency. The presence of a hydroxyl group in the target molecule would give rise to a broad O-H stretching band in the region of 3200-3600 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ketone) | 1630-1660 |
| C=C (ring) | 1650-1680 |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (alkyl) | 2850-3000 |
¹H NMR: The proton NMR spectrum provides valuable information about the substitution pattern. The chemical shifts of the ring protons are influenced by the electron-withdrawing effect of the carbonyl group. For the target molecule, one would expect to see singlets for the two methyl groups and the methylene protons of the hydroxymethyl group, as well as a signal for the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum is characterized by a downfield signal for the carbonyl carbon, typically in the range of 175-185 ppm. [2]The carbons of the double bonds in the ring appear in the olefinic region, while the methyl and methylene carbons will be found in the upfield aliphatic region.
4-Pyrones exhibit characteristic UV absorption due to π → π* and n → π* electronic transitions. [3]The position and intensity of these absorption bands are sensitive to the substitution pattern and the solvent polarity. Typically, the main π → π* transition is observed in the range of 240-280 nm.
Experimental Protocols
The following are generalized protocols for the determination of key physical properties of a novel 4-pyrone derivative.
Determination of Melting Point
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A small amount of the crystalline sample is placed in a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is gradually increased, and the range over which the sample melts is recorded.
Rationale: The melting point is a fundamental physical property that can indicate the purity of a compound. A sharp melting range is indicative of high purity.
Acquisition of Spectroscopic Data
A standard workflow for spectroscopic characterization is as follows:
Caption: Workflow for spectroscopic characterization.
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FT-IR: The sample is analyzed as a KBr pellet or a thin film.
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NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.
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UV-Vis: The sample is dissolved in a UV-transparent solvent (e.g., ethanol, cyclohexane) and the absorbance is measured across a range of wavelengths.
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Mass Spectrometry: The sample is analyzed by a suitable ionization method (e.g., ESI, EI) to determine its molecular weight and fragmentation pattern.
Rationale: A combination of these spectroscopic techniques provides a complete picture of the molecular structure, allowing for unambiguous identification.
Conclusion
While experimental data for 3,5-dimethyl-2-hydroxymethyl-4-pyrone (CAS 220757-72-2) is not currently available, this guide provides a robust, data-driven framework for predicting its physical and spectroscopic properties. By drawing on the well-established characteristics of structurally related 4-pyrone derivatives, researchers can anticipate the behavior of this and other novel compounds in this class. The synthesis and characterization of 3,5-dimethyl-2-hydroxymethyl-4-pyrone would be a valuable contribution to the field of heterocyclic chemistry.
References
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2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. PMC. [Link]
- Spectroscopic characterization of a- and g-pyrones and their substituted 4-hydroxy and 4-methoxy derivatives: an integrated experimental and theoretical study. Estudo Geral. (URL not available)
- Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experimental and Theoretical Tools: Polycyclic Arom
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INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. ResearchGate. [Link]
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Carbon-13 nuclear magnetic resonance spectra of kojic acid and other 4-pyrone derivatives. The Journal of Organic Chemistry. [Link]
- SYNTHESIS OF METHYLENEBIS(4-HYDROXY-2-PYRONE) OR METHYLENEBIS(4-HYDROXYCOUMARIN)
- Synthesis of 4-pyrones.
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A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ResearchGate. [Link]
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